molecular formula C2H6N2S B023815 S-Methyl-isothiouronium-13C,15N2 Hemisulfate CAS No. 478189-67-2

S-Methyl-isothiouronium-13C,15N2 Hemisulfate

Cat. No.: B023815
CAS No.: 478189-67-2
M. Wt: 93.13 g/mol
InChI Key: SDDKIZNHOCEXTF-VWNJCJTFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves the incorporation of isotopes 13C and 15N into the molecular structure.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and isotopic labeling accuracy. The production process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

S-Methyl-isothiouronium-13C,15N2 Hemisulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

S-Methyl-isothiouronium-13C,15N2 Hemisulfate is widely used in scientific research, including:

    Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase (iNOS), it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition is crucial in studying the role of nitric oxide in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    S-Methyl-isothiourea sulfate: This compound is similar in structure but lacks the isotopic labels.

    N-Methylthiourea: Another related compound with a similar functional group but different molecular structure.

Uniqueness

S-Methyl-isothiouronium-13C,15N2 Hemisulfate is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of 13C and 15N isotopes makes it particularly valuable in NMR spectroscopy and metabolic studies.

Properties

IUPAC Name

methyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)/i2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDKIZNHOCEXTF-VWNJCJTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[13C](=[15NH])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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